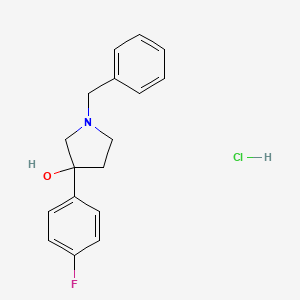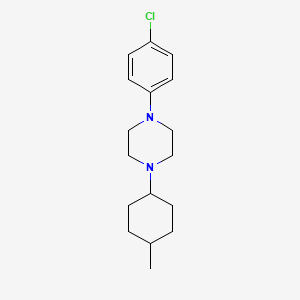
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study the central nervous system's effects. MeOPP has a unique chemical structure that makes it an interesting compound to study. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential use in the treatment of various neurological disorders.
作用機序
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It is thought to bind to serotonin receptors, stimulating the release of serotonin in the brain. This leads to an increase in serotonin levels, which can have a positive effect on mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine also acts as a dopamine receptor antagonist, blocking the effects of dopamine in the brain. This can have a negative effect on mood and behavior, making 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine an interesting compound to study for its potential use in treating various neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to an increase in mood and behavior. It has also been found to decrease the release of dopamine in the brain, leading to a decrease in mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have a short half-life, meaning it is quickly metabolized by the body and excreted.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it an interesting compound to study for its potential use in treating various neurological disorders. However, its psychoactive effects can make it challenging to use in certain types of experiments. Additionally, its short half-life can make it difficult to study its long-term effects on the body.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to study its effects on the brain in more detail to better understand how it affects brain function. Additionally, more research is needed to understand the long-term effects of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine on the body and its potential for addiction.
合成法
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be synthesized using different methods. One of the methods involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexanone in the presence of a reducing agent. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexylmagnesium bromide. The synthesis of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been used in scientific research to study the central nervous system's effects. It has been found to act as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it an interesting compound to study for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has also been used to study the effects of psychoactive drugs on the brain, helping researchers to understand how these drugs affect brain function.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBURJRELPTSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-methylcyclohexyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)

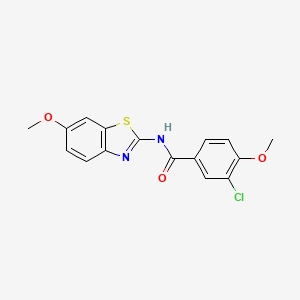
![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)
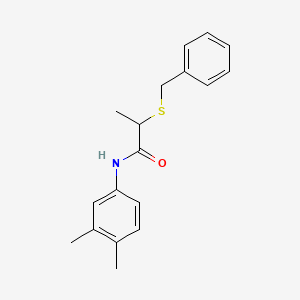

![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
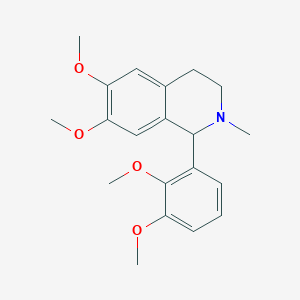

![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
